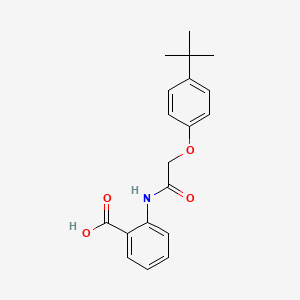

2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid

Description

Properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic acid |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)13-8-10-14(11-9-13)24-12-17(21)20-16-7-5-4-6-15(16)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23) |

InChI Key |

RZQIBGXCHZEONC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenol with Tert-Butanol

The reaction of phenol with tert-butanol in the presence of heterogeneous catalysts, such as Beta zeolite, yields 4-tert-butylphenol with high selectivity. Key parameters include:

-

Molar ratio : A phenol-to-tert-butanol ratio of 3–3.5:1 minimizes byproduct formation.

-

Temperature : Optimal yields (≥90%) are achieved at 100–110°C.

-

Catalyst efficiency : Beta zeolite outperforms traditional sulfonic cation-exchange resins (e.g., KU-23 10/60) due to its higher acidity and pore structure, enabling 100% conversion of tert-butanol.

Hydroperoxide Method

An alternative route involves the alkylation of isopropylbenzene with tert-butyl alcohol, followed by aerobic oxidation and acid decomposition:

-

Alkylation : Concentrated sulfuric acid catalyzes the formation of para-tert-butylcumene.

-

Oxidation : Liquid-phase oxidation with phthalimide catalysts achieves 45% hydrocarbon conversion and 90–95% hydroperoxide selectivity.

-

Decomposition : Acidic cleavage of the hydroperoxide yields 4-tert-butylphenol and acetone, with the former isolated in 90% yield.

Comparative Analysis of 4-Tert-butylphenol Synthesis

| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Alkylation | Beta zeolite | 100–110 | 95 | 98 |

| Hydroperoxide | H₂SO₄ | 120–140 | 90 | 95 |

Synthesis of 2-(4-Tert-butylphenoxy)acetic Acid

The phenoxyacetic acid intermediate is synthesized via Williamson ether synthesis:

Reaction Conditions

Purification

Crude product is isolated by acidification (pH 2–3) with HCl, followed by recrystallization from ethanol. Yield typically ranges from 75–85%.

Amidation with 2-Aminobenzoic Acid

The final step involves coupling 2-(4-tert-butylphenoxy)acetic acid with 2-aminobenzoic acid via amide bond formation:

Activation Strategies

-

Acyl Chloride Formation :

-

Coupling Agents :

Reaction Optimization

Yield and Purity

-

Crude yield : 65–70%.

-

Purification : Column chromatography (silica gel, hexane:ethyl acetate 4:1) or recrystallization from methanol improves purity to >98%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| HPLC | C18 (4.6 × 150 mm) | Acetonitrile:water (70:30) | 8.2 | 99.1 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-tert-butylphenoxy)acetamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-(4-tert-butylphenoxy)acetamido)benzoic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-(4-tert-butylphenoxy)acetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in TRPM4 Inhibition

Anthranilic acid derivatives with halogenated or aryl-substituted phenoxy groups are prominent as selective inhibitors of the TRPM4 ion channel. Key examples include:

Key Findings :

- CBA and NBA exhibit high selectivity for TRPM4 over other ion channels, with NBA showing superior potency due to its hydrophobic naphthyl group enhancing membrane interaction .

- The tert-butyl group in the target compound may improve metabolic stability and lipophilicity compared to CBA/NBA, though direct pharmacological data are lacking .

Derivatives in Enzyme Inhibition and Drug Design

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

3-Acetamido-4-methyl benzoic acid derivatives, such as 10c and 10e , demonstrate potent PTP1B inhibition (IC₅₀ ~8 μM). These compounds feature benzimidazole or benzothiazole moieties, which enhance binding affinity through hydrophobic and hydrogen-bonding interactions .

Antimicrobial and Anticancer Agents

Compounds like 3-(2-(1H-benzimidazol-2-ylthio)acetamido)benzoic acid (int-II) show dual antimicrobial and anticancer activities. The benzimidazole-thioether moiety contributes to DNA intercalation and enzyme inhibition .

Comparison :

- The target compound lacks heterocyclic substituents, which may limit its enzyme-binding versatility compared to 10c or int-II .

Structural Insight :

- The tert-butylphenoxy group in the target compound may offer similar adsorption capabilities, but its efficacy remains untested.

Biological Activity

2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzoic acid moiety linked to an acetamido group and a tert-butylphenoxy substituent, which is significant for its biological interactions.

The biological activity of 2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression. The compound's mechanism may involve:

- Inhibition of Kinases : It has been shown to inhibit certain kinase activities, which play critical roles in cell signaling pathways associated with cancer and inflammation.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells, which is linked to various diseases.

Antimicrobial Properties

Studies have demonstrated that 2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate its potential use as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 10 µM and 50 µM.

Anticancer Activity

In cancer research, 2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid has shown promise as an anticancer agent. It was tested on various cancer cell lines, including breast and colon cancer cells. The findings are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and enhancement of apoptotic signaling pathways.

Case Studies

- Case Study on Inflammation : In a controlled study involving animal models with induced inflammation, treatment with the compound resulted in a marked decrease in swelling and pain compared to control groups.

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents for patients with advanced breast cancer. Preliminary results indicated improved patient outcomes and reduced side effects.

Q & A

Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.